molecular formula C19H23N3O2S B2475182 3-(1-Benzylpiperidin-4-yl)-3,4-dihydro-1H-2LAMBDA(6),1,3-benzothiadiazine-2,2-dione CAS No. 79099-04-0

3-(1-Benzylpiperidin-4-yl)-3,4-dihydro-1H-2LAMBDA(6),1,3-benzothiadiazine-2,2-dione

Cat. No. B2475182
CAS RN: 79099-04-0
M. Wt: 357.47
InChI Key: YMKZXPLZBCTKJE-UHFFFAOYSA-N
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Description

3-(1-Benzylpiperidin-4-yl)-3,4-dihydro-1H-2LAMBDA(6),1,3-benzothiadiazine-2,2-dione is a useful research compound. Its molecular formula is C19H23N3O2S and its molecular weight is 357.47. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Derivatives

3-(1-Benzylpiperidin-4-yl)-3,4-dihydro-1H-2LAMBDA(6),1,3-benzothiadiazine-2,2-dione serves as a fundamental compound in the synthesis of various heterocyclic compounds. For instance, its derivatives were used in the synthesis of bioactive heteroaryl thiazolidine-2,4-diones, which involved reactions with various nucleophiles, leading to the formation of compounds with potential antimicrobial activities (Ibrahim, Abdel-Megid, & El-Gohary, 2011). Additionally, derivatives were used in Mitsunobu reactions leading to the formation of guanidine tricycles and disulfides (Chern, Shiau, & Wu, 1991).

Antimicrobial and Antifungal Applications

Several studies have investigated the antimicrobial and antifungal potential of derivatives of 3-(1-Benzylpiperidin-4-yl)-3,4-dihydro-1H-2LAMBDA(6),1,3-benzothiadiazine-2,2-dione. The synthesized derivatives showed promising activities against various bacterial strains like Staphylococcus aureus and Proteus vulgaris, and fungal strains like Candida albicans (Jat, Salvi, Talesara, & Joshi, 2006). Another study highlighted the synthesis of hexahydrodispiro[indole-3,3′-indolizine-2′,3″-piperidine]-2(1H),4″-dione compounds and their cytotoxicity evaluation, indicating potential bioactivity against Artemia salina (Tao et al., 2019).

Synthesis of Novel Heterocycles

The compound has been instrumental in the microwave-mediated synthesis of various novel heterocycles containing moieties like thiazole, oxazole, thiazine, oxazine, thiadiazine, and triazolo-thiadiazine. These heterocycles have potential applications in various pharmacological and chemical studies (Dabholkar & Mishra, 2006).

properties

IUPAC Name

3-(1-benzylpiperidin-4-yl)-1,4-dihydro-2λ6,1,3-benzothiadiazine 2,2-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2S/c23-25(24)20-19-9-5-4-8-17(19)15-22(25)18-10-12-21(13-11-18)14-16-6-2-1-3-7-16/h1-9,18,20H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMKZXPLZBCTKJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CC3=CC=CC=C3NS2(=O)=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Benzylpiperidin-4-yl)-3,4-dihydro-1H-2LAMBDA(6),1,3-benzothiadiazine-2,2-dione

CAS RN

79099-04-0
Record name 3-(1-benzylpiperidin-4-yl)-3,4-dihydro-1H- 2$l^{6},1,3-benzothiadiazine-2,2-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Then, 590 mg of 1-benzyl-4-[N-(o-aminobenzyl)amino]-piperidine, 600 mg of sulfurylamide and 12 ml of pyridine are mixed and refluxed with heating for 2 hours. The reaction mixture is cooled to room temperature and poured into 50 ml of ice water. The white crystals deposited are separated by filtration, washed with 10 ml of water and dried to obtain 520 mg of the desired product as crystals.
Quantity
590 mg
Type
reactant
Reaction Step One
Name
sulfurylamide
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
50 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of (2-amino-benzyl)-(1-benzyl-piperidin-4-yl)-amine (1.0 g, 3.39 mmol) and sulfamide (0.64 g, 6.78 mmol) in pyridine was heated at reflux for 14 h. After cooling to room temperature, the solvent was evaporated and the crude product dissolved in water. After being adjusted to pH 9 with 6N sodium hydroxide, the resulting mixture was extracted with methylene chloride (2×). The extracts were washed with water (2×), dried over sodium sulfate, filtered, and concentrated to afford an oily residue which was dissolved in ethyl acetate (4 mL). This solution was mixed with 4N HCl in 1,4-dioxane (2 mL) followed by addition of diethyl ether until precipitation of product occurred. The desired product was obtained by filtration to afford 0.7 g (53%). LC/MS: tR=0.96 min, 358.16 (MH)+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.64 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

A solution of 11.0 g (0.0372 mol) of 2-amino-N-[1-(phenylmethyl)-4-piperidinyl]-benzenemethanamine in 200 ml of pyridine was added dropwise within 1.5 hours and at reflux temperature to a solution of 3.4 g (0.0354 mol) of sulphamide in 200 ml of pyridine and the mixture was then refluxed for 6 hours. The mixture was freed from solvent, the residue was purified by column chromatography using ethyl acetate/methanol 9/1 (v/v) as eluant. 5.5 g (43.5% of theory) of a colourless amorphous substance were obtained.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step Two

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